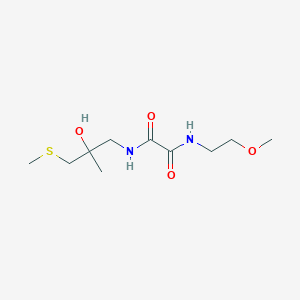

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide

説明

N1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) core. Its structure features two distinct substituents:

- N1-substituent: A branched chain with a hydroxyl group (-OH), a methyl group (-CH3), and a methylthio (-SCH3) moiety at the 3-position.

- N2-substituent: A 2-methoxyethyl group (-CH2CH2OCH3), contributing ether functionality.

特性

IUPAC Name |

N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(15,7-17-3)6-12-9(14)8(13)11-4-5-16-2/h15H,4-7H2,1-3H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQVYWUZOOWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCOC)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide is , with a molecular weight of 342.47 g/mol. The compound features functional groups that may contribute to its biological activities, including hydroxyl, methoxy, and oxamide groups.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological potential, particularly in antibacterial and antitumor activities.

Antibacterial Activity

Several studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, a related oxalamide compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Oxalamides

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxalamide A | Staphylococcus aureus | 32 µg/mL |

| Oxalamide B | Escherichia coli | 16 µg/mL |

| N1-(...) | Staphylococcus aureus | TBD |

| N1-(...) | Escherichia coli | TBD |

Antitumor Activity

In vitro studies have suggested that oxalamides can inhibit cancer cell proliferation. For example, compounds structurally similar to N1-(...) have shown cytotoxic effects against various cancer cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of various oxalamide derivatives on human breast cancer cell lines. The results indicated that certain derivatives inhibited cell viability by over 50% at concentrations ranging from 10 to 50 µM.

Mechanistic Insights

The biological activity of N1-(...) may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that oxalamides can act as enzyme inhibitors, potentially affecting metabolic pathways in bacteria and cancer cells.

- Cell Membrane Interaction : The hydrophobic regions of the molecule may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cellular effects.

類似化合物との比較

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

N1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Key Difference : N2-substituent is 2,2,2-trifluoroethyl (-CH2CF3) instead of 2-methoxyethyl.

- Such fluorinated groups are common in pharmaceuticals to resist oxidative metabolism .

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Key Features : Bulky aromatic N1-substituent (dimethoxybenzyl) and heterocyclic N2-substituent (pyridinyl-ethyl).

- Application : A potent umami flavor agonist (FEMA 4233), demonstrating that oxalamides with aromatic/heterocyclic groups can modulate taste receptors .

- Contrast : The target compound’s aliphatic substituents may prioritize solubility over receptor specificity, making it less suited for flavor applications but possibly more bioavailable.

N1-(4-Chlorophenyl)-N2-(thiazolyl/pyrrolidinyl)oxalamides

- Examples : Compounds 13–15 from feature thiazole rings and chlorophenyl groups.

- Application: HIV entry inhibitors with IC50 values in the nanomolar range. The chlorophenyl and heterocyclic groups enhance antiviral activity via hydrophobic and hydrogen-bonding interactions .

- Contrast : The target compound lacks aromatic/heterocyclic motifs, suggesting divergent applications (e.g., lower cytotoxicity but reduced target specificity).

Solubility and Stability

- The hydroxyl and methoxy groups enhance water solubility, while methylthio and methyl groups improve lipid membrane penetration.

- Metabolism: notes that oxalamides like S336 resist amide hydrolysis in hepatocytes, but substituents like methylthio may undergo oxidation to sulfoxide/sulfone metabolites, altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。